2-azido-1,3-dimethylbenzene

描述

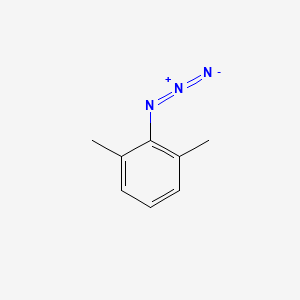

2-azido-1,3-dimethylbenzene is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with two methyl groups at the 1 and 3 positions. This compound is part of the broader class of organic azides, which are known for their reactivity and versatility in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,3-dimethylbenzene typically involves the azidation of a suitable precursor. One common method is the azide transfer reaction, where 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is used to transfer the azide group to an alcohol under mild conditions . Another method involves the use of bis(2,4-dichlorophenyl) phosphate in the presence of 4-(dimethylamino)pyridine as a base .

Industrial Production Methods: Industrial production of organic azides, including this compound, often employs continuous-flow processes. These processes utilize recyclable catalysts such as Amberlyst-15 and copper-catalyzed click reactions to achieve efficient azidation .

化学反应分析

Types of Reactions: 2-azido-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it displaces leaving groups such as halides or sulfonates.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper (I) catalysts in the presence of terminal alkynes.

Major Products:

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₇H₈N₄

- Molecular Weight : 163.17 g/mol

- Physical State : Colorless liquid

- Melting Point : -8°C

- Boiling Point : 170°C

The structure features a benzene ring with methyl groups at the 1 and 3 positions and an azide group (-N₃) at the 2-position. This specific substitution pattern influences its reactivity and biological interactions.

Organic Synthesis

2-Azido-1,3-dimethylbenzene is widely used as a precursor in the synthesis of various heterocycles, including:

- Pyrroles

- Pyrazoles

- Oxazoles

These compounds are essential in pharmaceutical chemistry for developing new drugs and agrochemicals.

Bioorthogonal Chemistry

The azide functional group allows for bioorthogonal reactions, particularly click chemistry with alkynes. This property is exploited for:

- Labeling Biomolecules : Facilitating the tracking of proteins and nucleic acids in live cells.

- Drug Delivery Systems : Enhancing the efficacy of therapeutic agents through targeted delivery mechanisms .

Medicinal Applications

This compound serves as a precursor for synthesizing triazole-based pharmaceuticals, which are used in:

- Antifungal Treatments

- Anticancer Therapies

The stability of azide linkages enhances drug design by allowing for the formation of robust connections with biological molecules .

Material Science

In material science, this compound is utilized for:

- Development of Functionalized Polymers : These polymers can be tailored for specific applications such as coatings and adhesives.

- Creation of Fluorescent Probes : Enhancing imaging techniques for biological processes in live tissues .

Diazo-Transfer Reactions

A study demonstrated that this compound could efficiently convert primary amines into organic azides through diazo-transfer reactions. This method was notable for being metal-free and achieving high yields .

Antisense Oligonucleotide Development

Research highlighted the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (derived from the compound) to enhance the stability of antisense oligonucleotides against nuclease degradation. This modification improved cellular uptake and gene-silencing capabilities, showcasing its potential in gene therapy .

作用机制

The mechanism of action of 2-azido-1,3-dimethylbenzene primarily involves its reactivity as an azide. The azide group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with alkynes . This reactivity is harnessed in various applications, from drug development to materials science.

相似化合物的比较

Phenyl Azide: Another organic azide with similar reactivity but different substitution pattern on the benzene ring.

2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP): A reagent used for azide transfer reactions.

Benzyl Azide: An azide with a benzyl group instead of methyl groups.

Uniqueness: 2-azido-1,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its dual methyl groups provide steric hindrance, affecting its behavior in chemical reactions compared to other azides .

生物活性

2-Azido-1,3-dimethylbenzene is an organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, and implications in research, particularly in bioorthogonal chemistry and medicinal applications.

Chemical Structure and Properties

Chemical Formula: CHN

Molecular Weight: 163.17 g/mol

Physical State: Colorless liquid

Melting Point: -8°C

Boiling Point: 170°C

The compound features a benzene ring substituted at the 1 and 3 positions with methyl groups, while an azide group (-N₃) is attached at the 2-position. This substitution pattern influences its reactivity and biological interactions.

Biological Activity

This compound exhibits noteworthy biological activities primarily due to its azide functional group, which allows it to participate in bioorthogonal reactions. These reactions are crucial for labeling and tracking biomolecules without disrupting cellular processes.

- Bioorthogonal Chemistry: The azide group can undergo click chemistry reactions, particularly with alkynes, facilitating the labeling of proteins and nucleic acids in live cells. This property is exploited in various imaging techniques and drug delivery systems.

- Synthesis of Pharmaceuticals: The compound serves as a precursor for synthesizing triazole-based drugs, which have applications in antifungal and anticancer therapies. Its ability to form stable linkages with biological molecules enhances its utility in drug design .

Case Studies

-

Diazo-Transfer Reactions:

A study demonstrated that this compound could be utilized in diazo-transfer reactions to convert primary amines into organic azides efficiently. This transformation was achieved using a metal-free approach, showcasing the compound's versatility in organic synthesis . -

Antisense Oligonucleotide Development:

Research involving antisense oligonucleotides (ASOs) highlighted the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), derived from the compound, to enhance the stability and efficacy of ASOs against nuclease degradation. This modification improved their cellular uptake and gene-silencing capabilities .

Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Synthesis of triazole-based drugs for antifungal and anticancer treatments |

| Biotechnology | Bioorthogonal labeling of biomolecules for imaging and tracking |

| Organic Synthesis | Precursor for various heterocycles including pyrroles and pyrazoles |

| Material Science | Development of advanced materials through polymerization reactions |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-azido-1,3-dimethylbenzene, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : A common synthesis involves neutralizing a reaction mixture (e.g., ethanol/water) with Na₂CO₃ to achieve a pH near 7, followed by solvent extraction and evaporation . Key parameters include precise pH control to avoid side reactions and efficient solvent removal to isolate the product. Alternative methods use diazo-transfer reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under mild conditions, where the choice of base (e.g., DMAP or DBU) significantly impacts efficiency .

Q. How should this compound be safely handled in laboratory settings?

- Methodological Answer : The compound requires strict safety protocols due to its azide group. Use fume hoods to avoid inhalation, wear nitrile gloves and safety goggles, and store in a cool, dry environment away from strong oxidizers. In case of spills, neutralize with inert adsorbents and dispose of as hazardous waste .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate the azide functional group. Purity should be assessed via HPLC with UV detection, ensuring >95% purity for experimental reproducibility .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the physicochemical and pharmacological properties of this compound derivatives?

- Methodological Answer : Substituents like bromo or fluoro groups alter solubility and receptor binding. For example, replacing the azide with bromo (2-bromo-1,3-dimethylbenzene) reduces water solubility to 0.10 mmol/L, while fluoro substitution (2-fluoro-1,3-dimethylbenzene) increases solubility to 0.46 mmol/L, correlating with GABAA receptor modulation . Computational methods (e.g., DFT) can predict substituent effects on electronic properties and reactivity .

Q. What mechanistic insights explain the efficiency of diazo-transfer reactions involving this compound?

- Methodological Answer : ADMP-mediated reactions proceed via a nucleophilic attack mechanism, where the azide group transfers to primary amines. X-ray crystallography and DFT studies reveal that ADMP’s stability and electrophilicity are enhanced by its imidazolinium ring, enabling high yields under metal-free conditions. Reaction kinetics favor polar aprotic solvents like acetonitrile .

Q. How can researchers resolve contradictions in solubility data for halogenated derivatives of this compound?

- Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., temperature, solvent polarity). To address this, standardize measurements using shake-flask or HPLC solubility assays. For instance, the abrupt solubility cutoff between bromo and fluoro derivatives (0.10–0.46 mmol/L) suggests a steric or electronic threshold for receptor interaction, warranting molecular dynamics simulations .

Q. What strategies are effective in stabilizing this compound during long-term storage or under reactive conditions?

- Methodological Answer : Store the compound in amber vials under argon at −20°C to prevent photodegradation and hydrolysis. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-induced decomposition. Avoid exposure to transition metals (e.g., Cu, Fe) that catalyze azide decomposition .

属性

IUPAC Name |

2-azido-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZCAAYTAPDGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180948 | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26334-20-3 | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。